
IWP-O1
Overview
Description
IWP-O1 is a small molecule inhibitor that targets the Wnt signaling pathway. It is known for its ability to inhibit the enzyme Porcupine (PORCN), which is essential for the secretion of Wnt proteins. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of IWP-O1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
IWP-O1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IWP-O1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: this compound is used to investigate the effects of Wnt signaling inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: This compound has shown potential in cancer treatment by inhibiting the growth and survival of cancer cells, particularly in head and neck squamous cell carcinoma.
Industry: This compound is used in the development of new therapeutic agents targeting the Wnt signaling pathway
Mechanism of Action
IWP-O1 exerts its effects by inhibiting the enzyme Porcupine (PORCN), which is responsible for the palmitoylation and secretion of Wnt proteins. By blocking this enzyme, this compound prevents the activation of the Wnt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include β-catenin, Dishevelled (Dvl), and low-density lipoprotein receptor-related protein 6 (LRP6) .
Comparison with Similar Compounds
IWP-O1 is often compared with other Wnt signaling inhibitors, such as PRI-724. While both compounds inhibit the Wnt signaling pathway, they target different components of the pathway. PRI-724 inhibits the interaction between β-catenin and CREB binding protein (CREBBP), whereas this compound targets the enzyme Porcupine (PORCN). This difference in mechanism of action highlights the uniqueness of this compound in its ability to prevent the secretion of Wnt proteins .
Similar compounds include:
PRI-724: Inhibits the interaction between β-catenin and CREB binding protein (CREBBP).
LGK974: Another Porcupine (PORCN) inhibitor with similar effects to this compound.
C59: A Porcupine (PORCN) inhibitor that also targets the Wnt signaling pathway
Biological Activity
IWP-O1 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications for therapeutic strategies.
This compound functions primarily by inhibiting the Wnt signaling pathway, which is often dysregulated in cancer. By blocking this pathway, this compound can reduce cell proliferation and induce apoptosis in various cancer cell lines. Specifically, it has been shown to enhance the cytotoxic effects of glycolytic inhibitors in tongue squamous cell carcinoma (SCC) cells, indicating a synergistic interaction that may improve therapeutic outcomes .
Effects on Viral Replication
Recent studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 and other pathogenic RNA viruses. In vitro experiments revealed that pre-treatment with this compound reduced viral titers by up to 97% across multiple variants of SARS-CoV-2, including Delta and Omicron strains. This antiviral effect is attributed to the compound's ability to upregulate peroxisome biogenesis and enhance interferon production, which collectively contribute to a more robust antiviral response .
Cellular Metabolism Modulation
This compound also influences cellular metabolism by modulating glucose utilization and lactate release in cancer cells. In studies involving tongue SCC cell lines, the compound was found to decrease glucose uptake and lactate production, suggesting a shift towards a less glycolytic phenotype. This metabolic reprogramming is significant as it targets one of the hallmarks of cancer metabolism .
Study 1: Antiviral Activity
A study investigating the antiviral properties of this compound reported that treatment with this inhibitor led to a substantial reduction in viral load in infected cell cultures. Specifically:
- Reduction in Viral Load : Up to 94% decrease in viral titers.
- Mechanism : Enhanced interferon response due to increased peroxisome formation.
Study 2: Cancer Cell Viability
In another investigation focusing on tongue SCC cells:
- Combination Therapy : this compound was tested alongside glycolytic inhibitors (e.g., 2-deoxyglucose).
- Results : The combination significantly increased cytotoxicity compared to individual treatments.
- Apoptosis Induction : Enhanced rates of apoptosis were observed when this compound was used in conjunction with other metabolic inhibitors .
Table 1: Effects of this compound on Viral Replication
Virus Variant | Viral Load Reduction (%) | Treatment Concentration (μM) |
---|---|---|
D614G | 85–87 | 1 |
Alpha | 76–96 | 1 |
Beta | 84–91 | 1 |
Delta | 81–95 | 1 |
Omicron | 40–75 | 1 |
Table 2: Cytotoxic Effects of this compound in Cancer Cells
Cell Line | Treatment Combination | Apoptosis Induction (%) | Lactate Release (mM) |
---|---|---|---|
CAL 27 | Lonidamine + this compound | Significant | Reduced |
SCC-25 | 2-DG + this compound | Significant | Reduced |
BICR 22 | Lonidamine + this compound | Significant | Reduced |
Q & A
Basic Research Questions
Q. What is the mechanistic role of IWP-O1 in modulating the Wnt/β-catenin signaling pathway?
this compound inhibits Porcupine (Porcn), an acyltransferase essential for Wnt protein palmitoylation and secretion. By blocking Porcn, this compound prevents Wnt ligand maturation, thereby reducing downstream signaling events such as Dishevelled (Dvl2/3) and LRP6 phosphorylation. This inhibition disrupts the canonical Wnt pathway, making it a critical tool for studying embryogenesis, tumorigenesis, and stem cell regulation .
Q. What experimental protocols are recommended for determining the EC50 of this compound in vitro?
To calculate the half-maximal effective concentration (EC50):
- Use L-Wnt-STF reporter cells, which express a luciferase reporter under Wnt-responsive promoters.
- Treat cells with this compound at concentrations ranging from 0.1 pM to 1 μM for 24–48 hours.
- Quantify luminescence to assess Wnt pathway activity.
- Apply nonlinear regression analysis (e.g., log[inhibitor] vs. response curves) to derive EC50 values. Reported EC50 for this compound is 80 pM in this system .
Q. How should researchers validate Wnt pathway inhibition in this compound-treated cell models?
- Perform Western blotting to measure phosphorylation levels of LRP6 and Dvl2/3.
- Use TOPFlash/FOPFlash luciferase assays to quantify β-catenin/TCF transcriptional activity.
- Monitor Wnt ligand secretion via ELISA or immunoblotting of cell culture supernatants.
- Include positive controls (e.g., Wnt3a-conditioned media) and negative controls (vehicle-treated cells) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be systematically addressed?
Contradictions may arise due to cell-specific Wnt ligand dependencies or compensatory pathways. To resolve this:
- Conduct RNA-seq or proteomic profiling to identify baseline Wnt pathway activation.
- Compare this compound’s effects in Wnt-addicted vs. Wnt-independent cell lines.
- Use combinatorial treatments (e.g., with glycolysis inhibitors like Lonidamine) to assess synergistic effects, as shown in CAL 27, SCC-25, and BICR 22 cell lines .
Q. What methodologies optimize this compound delivery for in vivo studies, given its metabolic stability challenges?
- Formulation: Use liposomal encapsulation or PEGylation to enhance plasma stability.
- Dosing: Administer intraperitoneally (IP) at 5–10 mg/kg daily, based on murine pharmacokinetic studies.
- Validation: Measure plasma concentrations via LC-MS/MS and assess target engagement through immunohistochemistry of Wnt pathway markers (e.g., nuclear β-catenin) in tissues .
Q. How can researchers design experiments to investigate this compound’s off-target effects?
- Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions.
- Compare transcriptomic changes in this compound-treated vs. Porcn-knockout models.
- Utilize rescue experiments by overexpressing Porcn or Wnt ligands to confirm on-target activity .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in combination therapies?
- Apply synergy scoring models (e.g., Bliss Independence or Chou-Talalay methods) to quantify combinatorial effects.
- Use ANOVA with post-hoc Tukey tests to compare viability outcomes across treatment groups (e.g., Lonidamine + this compound vs. monotherapies).
- Report confidence intervals and effect sizes to ensure reproducibility .
Q. Methodological Guidelines
- Data Presentation: Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including compound characterization, statistical methods, and raw data availability .
- Ethical Compliance: Exclude non-research applications (e.g., clinical use) and adhere to institutional guidelines for animal studies .
Properties
IUPAC Name |
N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDQHBKIHQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.